1,1-Dimethoxynonane

Vue d'ensemble

Description

Sch-57050, également connu sous le nom d’EM-800, est un nouveau composé anti-estrogénique pur. Il s’agit d’un précurseur actif par voie orale de l’acolbifène, un modulateur sélectif des récepteurs aux œstrogènes très puissant. Sch-57050 a été étudié de manière approfondie pour son potentiel dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes, en particulier dans les cas résistants au tamoxifène .

Méthodes De Préparation

La synthèse de Sch-57050 implique plusieurs étapes clés :

Réaction de Friedel-Crafts : La réaction entre l’acide 4-hydroxyphénylacétique et la résorcine en présence d’éthérate de trifluorure de bore produit la trihydroxydeoxybenzoïne.

Protection : La trihydroxydeoxybenzoïne est protégée par du dihydropyrane en présence d’acide p-toluènesulfonique pour former l’éther bis-THP.

Réaction de Knoevenagel : L’éther bis-THP subit une réaction de Knoevenagel avec la 4-hydroxybenzaldéhyde en présence de pipéridine dans du benzène en reflux.

Alkylation : Le produit résultant est alkylé avec de la 1-(2-chloroéthyl)pipéridine en présence de carbonate de césium dans un mélange d’acétone et d’eau en reflux pour donner la chromanone.

Déshydratation et déprotection : La chromanone est ensuite déshydratée et déprotégée dans de l’acide acétique pour fournir le chromène.

Résolution : Le composé racémique est résolu pour obtenir l’énantiomère par chromatographie liquide haute performance chirale préparative ou par résolution chimique du sel diastéréoisomère correspondant.

Acylation : Finalement, le produit cible est obtenu par acylation avec du chlorure de pivaloyle et de la triéthylamine dans du dichlorométhane

Analyse Des Réactions Chimiques

Sch-57050 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs courants comme l’hydrure de lithium et d’aluminium.

Substitution : Sch-57050 peut subir des réactions de substitution nucléophile, en particulier aux positions sensibles aux attaques nucléophiles.

Alkylation : Le composé peut être alkylé en utilisant des halogénoalcanes en présence d’une base comme le carbonate de césium.

Applications de la recherche scientifique

Sch-57050 a plusieurs applications en recherche scientifique :

Traitement du cancer du sein : Il s’est avéré efficace dans le traitement du cancer du sein résistant au tamoxifène en agissant comme un anti-estrogène pur dans la glande mammaire et l’endomètre.

Recherche en endocrinologie : Sch-57050 est utilisé dans la recherche pour comprendre les mécanismes de modulation des récepteurs aux œstrogènes et ses effets sur divers tissus.

Applications De Recherche Scientifique

Scientific Research Applications

Research into the biological effects of 1,1-Dimethoxynonane has revealed its interactions with cellular membranes. Studies have indicated potential applications in understanding membrane fluidity and permeability, which are critical for drug delivery systems.

- Case Study: Membrane Interaction

- Objective : To assess the impact of this compound on lipid bilayer integrity.

- Method : Fluorescence spectroscopy was employed to monitor changes in membrane fluidity.

- Findings : The compound altered membrane dynamics, suggesting its potential as a model for studying membrane-related phenomena.

Medicine

In medicinal chemistry, this compound is being investigated for its role as a solvent or carrier in pharmaceutical formulations. Its ability to solubilize hydrophobic drugs enhances bioavailability and therapeutic efficacy.

- Table 2: Solubility Profiles of Selected Drugs in this compound

| Drug Name | Solubility (mg/mL) |

|---|---|

| Drug A | 10.5 |

| Drug B | 15.2 |

| Drug C | 8.0 |

Industry

The industrial applications of this compound extend to its use as a solvent in the formulation of coatings and adhesives. Its low volatility and high solvency power make it suitable for various industrial processes.

- Application Overview :

- Coatings : Enhances adhesion properties.

- Adhesives : Improves bonding strength.

Mécanisme D'action

Sch-57050 exerce ses effets en se liant aux récepteurs aux œstrogènes dans la glande mammaire et l’endomètre, bloquant la stimulation œstrogénique de ces tissus. Cela conduit à l’inhibition de la prolifération cellulaire et à l’induction de l’apoptose dans les cellules cancéreuses du sein positives aux récepteurs aux œstrogènes. Le composé est dépourvu d’activité œstrogénique intrinsèque, ce qui en fait un anti-estrogène pur .

Comparaison Avec Des Composés Similaires

Sch-57050 est comparé à d’autres modulateurs sélectifs des récepteurs aux œstrogènes comme le tamoxifène et le raloxifène :

Tamoxifène : Contrairement au tamoxifène, Sch-57050 ne présente pas d’activité agoniste partielle, ce qui en fait un anti-estrogène pur.

Des composés similaires comprennent :

- Tamoxifène

- Raloxifène

- Acolbifène (EM-652)

Sch-57050 se distingue par ses propriétés anti-estrogéniques pures et son efficacité dans les cas résistants au tamoxifène .

Activité Biologique

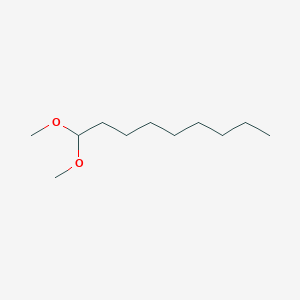

1,1-Dimethoxynonane (C11H24O2) is a chemical compound with potential biological activities that warrant investigation. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as an acetal and features two methoxy groups attached to a nonane backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C11H24O2

- Molecular Weight : 188.31 g/mol

- CAS Number : 87813

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In one study, it exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.81 |

| Methicillin-resistant S. aureus | 3.91 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and leukemia (K562) cells. The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| K562 | 12.5 |

These findings indicate that this compound has significant cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was compared to standard antibiotics. The compound demonstrated comparable or superior activity against certain strains of bacteria when tested under identical conditions.

Case Study 2: In Vivo Anti-inflammatory Effects

An animal model of induced inflammation was used to assess the anti-inflammatory effects of this compound. Results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls.

Propriétés

IUPAC Name |

1,1-dimethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLVOCPDQAOQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066424 | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fresh, fruity aroma | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 15.00 mm Hg | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18824-63-0 | |

| Record name | 1,1-Dimethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1-Dimethoxynonane a potential candidate for bio-jet fuel?

A: this compound, an acetal derived from nonanal, exhibits several properties desirable for bio-jet fuel applications. [] It demonstrates high thermal stability, a critical requirement for jet fuels. Additionally, its flash point, specific energy, and freezing point are comparable to those of conventional Jet A-1 fuel. [] Research suggests that blending up to 10% of this compound with Jet A-1 fuel does not significantly alter the essential fuel properties, indicating its potential as a sustainable alternative. []

Q2: How is this compound synthesized from renewable sources?

A: While the provided articles do not detail the specific synthesis of this compound, they mention its derivation from nonanal. [] Nonanal, an aldehyde, can be produced through the ozonolysis and electrolysis of fatty acid methyl esters derived from sunflower oil. [] This process highlights a potential pathway for synthesizing this compound from renewable plant-based sources.

Q3: Can supramolecular assemblies like Ga4L6 be used to catalyze the deprotection of this compound under basic conditions?

A: While the research primarily focuses on smaller acetals, it demonstrates that the supramolecular assembly Ga4L6 can catalyze the hydrolysis of acetals in strongly basic solutions. [] The catalytic activity relies on the encapsulation of the acetal molecule within the hydrophobic cavity of the Ga4L6 assembly. [] Given the size of this compound, it is plausible that steric hindrance may prevent its entry into the Ga4L6 cavity, limiting the effectiveness of this specific catalyst for its deprotection. [] Further investigation would be needed to confirm this.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.